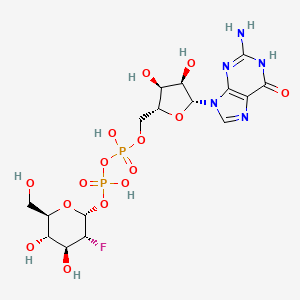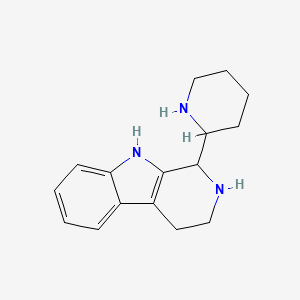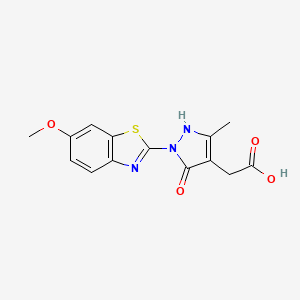
Thiourea, N-(2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl)-N'-(5-cyano-2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl)-N’-(5-cyano-2-pyridinyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structural features, which include a thiourea backbone, a chlorinated ethoxy-fluorophenyl group, and a cyano-pyridinyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Preparation of the isothiocyanate intermediate: This can be achieved by reacting a suitable chlorinated ethoxy-fluorophenyl amine with thiophosgene under controlled conditions.
Reaction with the amine: The isothiocyanate intermediate is then reacted with a cyano-pyridinyl amine to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form thiourea dioxide or other oxidized species.
Reduction: Reduction reactions can convert thioureas to corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield thiourea dioxide, while substitution reactions could produce various N-substituted thioureas.
科学的研究の応用
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
作用機序
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the cyano-pyridinyl moiety can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
Thiourea: The parent compound, known for its use in agriculture and as a reagent in organic synthesis.
N-Phenylthiourea: A derivative with applications in medicinal chemistry.
N,N’-Disubstituted thioureas: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
The compound “Thiourea, N-(2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl)-N’-(5-cyano-2-pyridinyl)-” is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of chlorinated ethoxy-fluorophenyl and cyano-pyridinyl groups may enhance its potential for specific applications in medicinal and industrial chemistry.
特性
CAS番号 |
181305-28-2 |
|---|---|
分子式 |
C17H16ClFN4OS |
分子量 |
378.9 g/mol |
IUPAC名 |
1-[2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl]-3-(5-cyanopyridin-2-yl)thiourea |
InChI |
InChI=1S/C17H16ClFN4OS/c1-2-24-14-5-4-13(19)12(16(14)18)7-8-21-17(25)23-15-6-3-11(9-20)10-22-15/h3-6,10H,2,7-8H2,1H3,(H2,21,22,23,25) |
InChIキー |
DUNMXVXAKKVRJV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12740904.png)








![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)
